![molecular formula C9H11NO3 B2654420 3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester CAS No. 1065478-58-1](/img/structure/B2654420.png)

3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

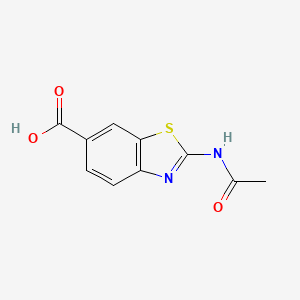

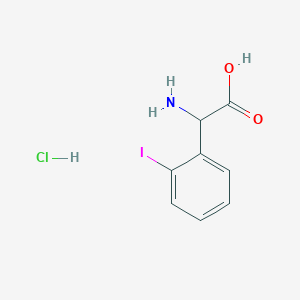

“3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester” is a compound with the molecular formula C9H11NO3 . It is an ester derivative of acrylic acid .

Synthesis Analysis

The synthesis of (meth)acrylates, such as “this compound”, involves the use of functional (meth)acrylates as a general reactive group precursor . The leaving (activating) groups of these monomers may easily react with alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a methylisoxazole group attached to an acrylic acid ethyl ester group . The compound has a molecular weight of 181.19 .Chemical Reactions Analysis

Esters, such as “this compound”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is the splitting with water .Scientific Research Applications

Reaction Dynamics and Product Synthesis

- The reaction of 5-hydroxy-3,3,5-trimethylisoxazolidine with various acrylates, including ethyl acrylates, leads to the formation of novel 5-hydroxy-3,3,5-trimethylisoxazolidine-2-propionic acid esters. The structures of these products are verified through NMR spectroscopy and further transformations, indicating potential applications in organic synthesis and material science (Ershov, Koshmina, & Dobrodumov, 1999).

Polymer Synthesis and Modification

- Poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) is synthesized using free radical and anionic polymerization with various initiators, leading to polymers with moderate dispersity. These polymers can undergo modifications, such as methylation and ester cleavage, to produce different polyelectrolytes. This highlights the versatility of acrylate esters in creating and modifying polymers for various applications (Rössel et al., 2017).

Electronic Properties in Polymer Systems

- Quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester), a polythiophene derivative, reveal insights into its electronic properties. The model shows how acrylic acid ester side groups influence the polymer's electronic characteristics, implying applications in electronic and optoelectronic devices (Bertran et al., 2007).

Heterocyclic Compound Synthesis

- The synthesis of heterocyclic compounds, such as imidazo[2,1-b]benzothiazoles, involves the interaction of specific phenyl derivatives with acrylic acid. This process, leading to various compounds with potential biological activities, underscores the role of acrylic acid esters in medicinal chemistry and drug development (El-Shorbagi et al., 1989).

Synthesis of Bioactive Compounds

- Acrylic acid esters play a crucial role in synthesizing bioactive compounds, such as Dabigatran Etexilate, where Michael addition and other reactions are utilized to build complex molecular structures. This showcases their importance in pharmaceutical research and development (Chen Guohua, 2013).

Synthesis of Nonlinear Optical Materials

- The synthesis of azo polymers with electronic push and pull structures, using acrylic acid esters, demonstrates applications in creating materials with photoinduced birefringence behavior. These findings are significant for developing advanced optical materials and devices (Cao et al., 2008).

Properties

IUPAC Name |

ethyl (E)-3-(5-methyl-1,2-oxazol-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-12-9(11)5-4-8-6-7(2)13-10-8/h4-6H,3H2,1-2H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUIHVIMBYUVCG-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=NOC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=NOC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Ethylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2654343.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2654345.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2654346.png)

![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)

![N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2654353.png)

![N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-2-methylsulfanylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2654355.png)

![2-[Cyclohex-3-en-1-yl-[(2-propylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2654357.png)